Product packaging for 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine(Cat. No.:CAS No. 389607-01-6)

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B3052156
CAS No.: 389607-01-6
M. Wt: 123.16 g/mol
InChI Key: AGBCFJLARPKYOP-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine is a hydrogenated derivative of the privileged 1,2,4-triazolo[1,5-a]pyridine heterocyclic scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . This core framework is isoelectronic with purines, allowing it to function as a potential bio-isostere in drug design, and has demonstrated considerable versatility across various therapeutic areas . The saturated ring system of this tetrahydro derivative can influence its physicochemical properties, potentially offering improved solubility and altered metabolic profile compared to its aromatic counterpart, making it a valuable building block for the exploration of structure-activity relationships (SAR). The 1,2,4-triazolo[1,5-a]pyridine scaffold has been investigated in numerous drug discovery programs. It serves as a key structural component in compounds targeting viral pathogens, with research highlighting its application in developing inhibitors of influenza virus RNA-dependent RNA polymerase (RdRP) by disrupting the interaction between its PA and PB1 subunits . Furthermore, this scaffold has been repurposed and optimized in the search for novel allosteric inhibitors of HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H) activity, identifying low micromolar inhibitors that bind to an unexplored allosteric site . Beyond antivirals, the scaffold's properties have been exploited in other areas, including the design of protein kinase inhibitors and metal-chelating agents for potential use in cancer and parasitic diseases . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B3052156 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine CAS No. 389607-01-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-2-4-9-6(3-1)7-5-8-9/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBCFJLARPKYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=N2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573307
Record name 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389607-01-6
Record name 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine
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Synthetic Methodologies for 5h,6h,7h,8h 1 2 3 Triazolo 1,5 a Pyridine and Its Structural Analogues

Strategies for Constructing theorganic-chemistry.orgresearchgate.netmdpi.comTriazolo[1,5-a]pyridine Core Structure

The formation of the bicyclic organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine system is a focal point of synthetic organic chemistry. Key strategies involve the cyclization of N-(pyrid-2-yl)formamidoximes and various oxidative cyclization approaches that facilitate the crucial N-N bond formation.

Cyclization Reactions of N-(Pyrid-2-yl)formamidoximes

A notable method for the synthesis of organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridines involves the cyclization of N-(pyrid-2-yl)formamidoximes. This approach provides a direct route to the desired heterocyclic system under mild reaction conditions. Specifically, treatment of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride (B1165640) has been shown to yield organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridines in good yields. organic-chemistry.org This method is particularly useful for preparing derivatives that are unsubstituted at the 2-position of the triazole ring. researchgate.net The reaction accommodates various substituents on the pyridine (B92270) ring, making it a versatile tool for generating a library of analogues. researchgate.net

Tandem Reaction Sequences foracs.orgnih.govorganic-chemistry.orgTriazolo[1,5-a]pyridine Construction

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical route to complex molecules like acs.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines.

Transamidation Followed by Nucleophilic Addition and Condensation

A catalyst-free and additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved under microwave irradiation through a tandem reaction sequence. mdpi.com This methodology utilizes enaminonitriles and benzohydrazides as starting materials. mdpi.com The proposed mechanism initiates with a transamidation reaction between the enaminonitrile and the benzohydrazide. mdpi.comnih.gov This is followed by an intramolecular nucleophilic attack of a nitrogen atom onto the nitrile group, and a subsequent condensation reaction to form the triazole ring, ultimately yielding the acs.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold. mdpi.comnih.gov This method exhibits a broad substrate scope and provides good to excellent yields in a short reaction time. mdpi.com

Tandem SNAr/Boulton-Katritzky Rearrangements

A base-promoted tandem sequence involving a nucleophilic aromatic substitution (SNAr) followed by a Boulton-Katritzky rearrangement provides a straightforward and efficient route to functionalized acs.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines. acs.orgnih.gov This reaction typically involves the treatment of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles in the presence of a base such as lithium tert-butoxide (tBuOLi) in a solvent like DMSO at elevated temperatures. acs.org This transition-metal- and oxidant-free method demonstrates a broad substrate scope and has been applied to the synthesis of biologically active molecules. acs.org

Aza-Wittig / Heterocyclization Strategies

The aza-Wittig reaction is a powerful tool in heterocyclic synthesis. Tandem sequences involving an aza-Wittig reaction followed by a heterocyclization step have been developed for the construction of the acs.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine framework. This strategy often involves the reaction of an iminophosphorane with a suitable carbonyl-containing compound, leading to the formation of a carbodiimide intermediate which then undergoes intramolecular cyclization to furnish the desired heterocyclic system. These strategies offer a versatile approach to a wide range of N-fused heterocycles.

Multi-Component Reactions (MCRs) for Triazolo[1,5-a]pyridine Ring Assembly

Multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is valued for its high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. chemmethod.com In the context of fused heterocyclic systems, MCRs provide a powerful tool for assembling the nih.govorganic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine core. These reactions are designed to proceed through a cascade of transformations, minimizing the need for isolating intermediates and reducing solvent waste and energy consumption. chemmethod.com While specific MCRs for the saturated 5H,6H,7H,8H- nih.govorganic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine are less commonly detailed, the principles are well-established in the synthesis of related aromatic and partially saturated pyrazolo- and triazolo-fused pyridines and pyrimidines. chemmethod.comajol.inforesearchgate.net

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

The application of microwave irradiation has become a cornerstone of modern organic synthesis, offering significant advantages over conventional heating methods. tubitak.gov.tr In the synthesis of nih.govorganic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridines, microwave-assisted protocols dramatically reduce reaction times, often from hours to mere minutes, while simultaneously improving product yields. tubitak.gov.trrsc.orgnih.gov This enhancement is attributed to the efficient and uniform heating of the reaction mixture, which can accelerate reaction rates and sometimes alter reaction pathways to favor desired products.

A notable development is the establishment of catalyst-free and additive-free microwave-assisted methods, which align with the principles of green chemistry. mdpi.comnih.gov For instance, the reaction of enaminonitriles and benzohydrazides to yield nih.govorganic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridines proceeds efficiently under microwave conditions without the need for a catalyst. nih.govnih.gov Researchers have optimized these conditions, identifying the ideal temperature and duration to maximize yield. rsc.org In one study, the optimal conditions for reacting 1-amino-2(1H)-pyridine-2-imine derivatives with acetic acid in ethanol were found to be 100 °C for 15 minutes under microwave irradiation, achieving a 92% yield. rsc.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a nih.govorganic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine Derivative rsc.org
ConditionSolvent/AcidTemperature (°C)TimeYield (%)
RefluxEtOH/AcOH (10 equiv.)8012 h45
MicrowaveEtOH/AcOH (10 equiv.)8025 min89
MicrowaveEtOH/AcOH (10 equiv.)10015 min92

Utilization of Diverse Precursor Compounds

The synthesis of the nih.govorganic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine ring system can be achieved from a variety of starting materials, providing flexibility and allowing chemists to choose pathways based on precursor availability and desired substitution patterns.

Enaminonitriles and Hydrazides as Key Starting Materials

A highly effective and environmentally friendly method involves the reaction between enaminonitriles and hydrazides, particularly benzohydrazides. mdpi.comcncb.ac.cn This approach, often performed under microwave irradiation, proceeds via a tandem reaction sequence. nih.govnih.gov The proposed mechanism begins with a transamidation between the enaminonitrile and the hydrazide. nih.gov This is followed by an intramolecular nucleophilic attack of a nitrogen atom onto the nitrile group and subsequent condensation, ultimately leading to the elimination of water to form the aromatic triazolo[1,5-a]pyridine ring. nih.gov This catalyst-free method is noted for its broad substrate scope and good tolerance of various functional groups, consistently producing the target compounds in good to excellent yields. nih.govnih.gov

N-(Pyridyl)amides in Cyclization Strategies

Derivatives of N-(pyridyl)amides are versatile precursors for constructing the nih.govorganic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine skeleton. One prominent strategy involves the intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which are structurally related to amides. This cyclization can be mediated by reagents like (diacetoxyiodo)benzene (PIDA), facilitating a direct, metal-free oxidative N-N bond formation to yield the fused triazole ring system in high yields and with short reaction times. organic-chemistry.org Similarly, N-(pyrid-2-yl)formamidoximes can be cyclized under mild conditions using trifluoroacetic anhydride to afford the desired triazolopyridines. organic-chemistry.org

Aminopyridines and Nitriles as Direct Cyclization Partners

The reaction of 2-aminopyridines with nitriles is a direct and fundamental approach to assembling the nih.govorganic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine core. lp.edu.ua This transformation typically requires a catalyst to facilitate the consecutive addition and oxidative cyclization steps. nih.gov Copper salts, such as copper(I) bromide (CuBr), have been successfully employed to catalyze this reaction under an atmosphere of air, which acts as the oxidant. organic-chemistry.orgrsc.org This method is advantageous due to the ready availability and low cost of the starting materials and catalyst. organic-chemistry.org Heterogeneous catalyst systems have also been developed to simplify catalyst recovery and reuse. nih.gov

Hydrazine Derivatives and Substituted Methylenemalononitriles

The cyclocondensation of acyclic precursors, such as hydrazine derivatives and substituted methylenemalononitriles, provides another key route to the nih.govorganic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridine framework. lp.edu.ualp.edu.ua This strategy is particularly useful for synthesizing derivatives with specific functional groups, such as the 8-carbonitrile analogues. lp.edu.ualp.edu.ua For example, the reaction of acid hydrazides with arylidenemalononitriles can proceed through a tandem ring-opening and double ring-closing process to yield substituted nih.govorganic-chemistry.orgmdpi.comtriazolo[1,5-a]pyridines. researchgate.net Another variation involves the condensation of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles (which can be prepared from arylidenemalononitriles and cyanoacetohydrazide) with various electrophilic reagents to form the fused triazole ring. lp.edu.ua

Table 2: Summary of Precursor Compounds and Methods
Precursor 1Precursor 2Key Method/ReagentReference
EnaminonitrileBenzohydrazideMicrowave, Catalyst-free nih.govmdpi.com
N-(Pyridin-2-yl)benzimidamide-PIDA-mediated cyclization organic-chemistry.org
2-AminopyridineNitrileCopper catalyst, Air organic-chemistry.orgrsc.org
Acid HydrazideArylidenemalononitrileCyclocondensation researchgate.net
1-Amino-2-imino-pyridine Derivatives as Versatile Precursors

A facile and efficient approach for the synthesis of mono- and bis- researchgate.netasianpubs.orgnih.govtriazolo[1,5-a]pyridines involves the use of readily accessible 1-amino-2-imino-pyridine derivatives. A notable advancement in this area is the application of a microwave-assisted, metal-free protocol that significantly accelerates the reaction, leading to higher yields compared to conventional heating methods. This strategy allows for the effective utilization of a wide array of carboxylic acids to construct the target derivatives through direct C–N bond formation. asianpubs.org

The versatility of this method is further demonstrated by its successful application with various other substrates, including mono- and di-aldehydes, phenyl isothiocyanate, acrylonitriles, and glyoxalic acid, showcasing the broad scope of these precursors in constructing the researchgate.netasianpubs.orgnih.govtriazolo[1,5-a]pyridine ring system. asianpubs.org When 1-amino-2-imino-pyridines react with phenyl isothiocyanate, the reaction proceeds through the formation of a thiourea intermediate, which then cyclizes with the elimination of hydrogen sulfide to form the triazolo[1,5-a]pyridine ring. asianpubs.org Additionally, unsubstituted triazole derivatives can be obtained in excellent yields by heating the pyridine precursors in dimethylformamide (DMF) or with glyoxalic acid. asianpubs.org

Precursor (1-Amino-2-imino-pyridine derivative)ReagentProductYield (%)
3aPhenyl isothiocyanate5v85
3aGlyoxalic acid5w91
3bGlyoxalic acid5x89
3dGlyoxalic acid5y90
Heterocyclization of 2-(1,2,4-Triazol-5-yl)acetonitriles

The heterocyclization of 2-(1,2,4-triazol-5-yl)acetonitriles represents another strategic approach to constructing the researchgate.netasianpubs.orgnih.govtriazolo[1,5-a]pyridine framework, particularly for derivatives bearing a carbonitrile group at the 8-position. In this methodology, the 2-(1,2,4-triazol-5-yl)acetonitrile precursor serves as a key building block, providing the N-C-C component for the construction of the pyridine ring.

The synthesis is completed by the cyclocondensation of this precursor with a three-carbon component, which can be sourced from β-dicarbonyl compounds or α,β-unsaturated nitriles and esters. This approach is particularly valuable for creating specifically functionalized researchgate.netasianpubs.orgnih.govtriazolo[1,5-a]pyridine-8-carbonitriles. While this method primarily yields aromatic systems, subsequent reduction can lead to the desired saturated analogues.

Further research is focused on expanding the variety of β-dicarbonyl and α,β-unsaturated partners to increase the diversity of accessible researchgate.netasianpubs.orgnih.govtriazolo[1,5-a]pyridine structures.

2-(1,2,4-Triazol-5-yl)acetonitrile DerivativeC-C-C Fragment SourceReaction ConditionsProduct Type
Genericβ-Dicarbonyl CompoundCyclocondensation researchgate.netasianpubs.orgnih.govtriazolo[1,5-a]pyridine
Genericα,β-Unsaturated NitrileHeterocyclization researchgate.netasianpubs.orgnih.govtriazolo[1,5-a]pyridine
Genericα,β-Unsaturated EsterHeterocyclization researchgate.netasianpubs.orgnih.govtriazolo[1,5-a]pyridine

Targeted Synthetic Routes to Saturated 5H,6H,7H,8H-researchgate.netasianpubs.orgnih.govtriazolo[1,5-a]pyridine Ring Systems

The direct synthesis of the saturated 5H,6H,7H,8H- researchgate.netasianpubs.orgnih.govtriazolo[1,5-a]pyridine ring system can be achieved through catalytic hydrogenation of the corresponding aromatic precursors or via direct cyclization reactions that immediately yield the saturated core.

Catalytic Hydrogenation of Aromatic Triazolo[1,5-a]pyridines

The catalytic hydrogenation of aromatic researchgate.netasianpubs.orgrsc.orgtriazolo[1,5-a]pyridines is a well-established method for obtaining their 4,5,6,7-tetrahydro derivatives. Standard conditions for this transformation often involve the use of a palladium on carbon (Pd/C) catalyst under a hydrogen gas atmosphere, which typically results in high yields of the saturated product. researchgate.netnih.gov

A transfer hydrogenation approach offers an alternative to the use of flammable and explosive hydrogen gas. This method has been successfully employed using a Pd/C/Zn or Pd(OH)₂/C/Zn system with water, ethanol, or a mixture of both as the hydrogen donor and solvent. These reactions are generally carried out in an autoclave at elevated temperatures, yielding the 4,5,6,7-tetrahydro-triazolopyridines in moderate to good yields. researchgate.net It is important to note that the position of substituents on the triazolopyridine ring can significantly influence the outcome of the hydrogenation reaction. nih.gov For instance, the hydrogenation of the parent researchgate.netasianpubs.orgrsc.orgtriazolo[1,5-a]pyridine proceeds smoothly to give the tetrahydro derivative in high yield. nih.gov

Aromatic PrecursorCatalyst SystemHydrogen SourceSolventTemperature (°C)ProductYield
researchgate.netasianpubs.orgrsc.orgTriazolo[1,5-a]pyridinePd/CH₂Not specifiedNot specified4,5,6,7-Tetrahydro- researchgate.netasianpubs.orgrsc.orgtriazolo[1,5-a]pyridineHigh nih.gov
3-Phenyl- researchgate.netasianpubs.orgrsc.orgtriazolo[1,5-a]pyridinePd/C/ZnH₂OWater1503-Phenyl-4,5,6,7-tetrahydro- researchgate.netasianpubs.orgrsc.orgtriazolo[1,5-a]pyridineLow researchgate.net
3-Phenyl- researchgate.netasianpubs.orgrsc.orgtriazolo[1,5-a]pyridinePd/C/ZnEtOH/H₂OEthanol/Water1503-Phenyl-4,5,6,7-tetrahydro- researchgate.netasianpubs.orgrsc.orgtriazolo[1,5-a]pyridineLow researchgate.net
3-Phenyl- researchgate.netasianpubs.orgrsc.orgtriazolo[1,5-a]pyridinePd/C/ZnEtOHEthanol1503-Phenyl-4,5,6,7-tetrahydro- researchgate.netasianpubs.orgrsc.orgtriazolo[1,5-a]pyridineLow researchgate.net

Direct Cyclization Reactions Yielding Saturated Analogs

Direct cyclization methods provide an efficient route to saturated triazolopyridine systems, avoiding the need for a separate hydrogenation step. One such example is the synthesis of 5,6,7,8-tetrahydro- researchgate.netasianpubs.orgnih.govtriazolo[5,1-b]quinazolin-9(4H)-one, a related fused heterocyclic system. This compound is prepared through the reaction of 1H-1,2,4-triazol-5-amine with ethyl 2-oxocyclohexanecarboxylate in refluxing acetic acid. nih.gov This reaction exemplifies a direct construction of a saturated six-membered ring fused to a triazole.

In a more advanced approach, a two-step continuous-flow synthesis has been developed for 1,4,6,7-tetrahydro-5H- researchgate.netasianpubs.orgrsc.orgtriazolo[4,5-c]pyridines, which are structural analogues of the target compound. This method involves a [3+2] cycloaddition followed by an elimination reaction, offering a scalable and potentially safer synthetic route. The continuous-flow setup allows for precise control over reaction parameters, which can be crucial for managing regioselectivity and handling potentially hazardous reagents.

Reactant 1Reactant 2Reaction TypeProduct
1H-1,2,4-Triazol-5-amineEthyl 2-oxocyclohexanecarboxylateCyclocondensation5,6,7,8-Tetrahydro- researchgate.netasianpubs.orgnih.govtriazolo[5,1-b]quinazolin-9(4H)-one nih.gov
Azide precursorSubstituted piperidine (B6355638) precursor[3+2] Cycloaddition/Elimination1,4,6,7-Tetrahydro-5H- researchgate.netasianpubs.orgrsc.orgtriazolo[4,5-c]pyridine derivative

Implementation of Green Chemistry Principles in Triazolo[1,5-a]pyridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like triazolo[1,5-a]pyridines to minimize environmental impact and improve safety and efficiency.

Development of Eco-Friendly Solvents and Water-Based Methodologies

A significant advancement in the green synthesis of researchgate.netasianpubs.orgnih.govtriazolo[1,5-a]pyridines is the development of catalyst-free and additive-free methods under microwave irradiation. nih.gov This approach is environmentally benign as it often requires a minimal amount of solvent, enhances reaction rates, and can be more cost-effective. nih.gov For example, a tandem reaction involving enaminonitriles and benzohydrazides under microwave conditions yields the target compound in a short reaction time with good to excellent yields. nih.gov

The choice of solvent is a critical aspect of green chemistry. The use of non-toxic and biodegradable solvents is highly desirable. Dihydrolevoglucosenone (Cyrene™), derived from cellulose, has emerged as a sustainable alternative to hazardous solvents like DMF and DMSO. It is biocompatible, stable at high temperatures, non-mutagenic, and biodegradable. Its high miscibility with water also simplifies the work-up process, often allowing for product isolation by precipitation in water, thereby avoiding the need for extractions with organic solvents and chromatographic purification. researchgate.net

Furthermore, iodine-mediated oxidative C-N bond formation in water represents a metal-free and environmentally friendly strategy for the synthesis of N-fused 3-amino-1,2,4-triazoles, showcasing the potential of water as a green solvent in these synthetic routes.

Green Chemistry ApproachKey FeaturesExample Application
Microwave-assisted synthesisCatalyst-free, additive-free, reduced solvent, faster reaction times nih.govSynthesis from enaminonitriles and benzohydrazides nih.gov
Use of eco-friendly solventsBiodegradable, non-toxic, simplified work-up researchgate.netCyrene™ as a replacement for DMF and DMSO researchgate.net
Water-based methodologiesMetal-free, environmentally benignI₂-mediated oxidative C-N and N-S bond formation in water

Exploration of Catalyst-Free and Additive-Free Approaches

The pursuit of green chemistry principles has spurred the development of synthetic protocols that operate without the need for catalysts or additives, thereby simplifying reaction procedures and minimizing waste. rasayanjournal.co.in A notable advancement in this area is the microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. mdpi.comnih.gov This eco-friendly method proceeds in a tandem reaction sequence under catalyst-free and additive-free conditions, offering good to excellent yields in short reaction times. mdpi.comnih.gov

The proposed mechanism for this transformation involves an initial transamidation of the enaminonitrile with a benzohydrazide, followed by an intramolecular nucleophilic attack of a nitrogen lone pair onto the nitrile group. mdpi.com The subsequent condensation and elimination of a water molecule yield the final 1,2,4-triazolo[1,5-a]pyridine product. mdpi.com The versatility of this method is demonstrated by its broad substrate scope and tolerance for various functional groups. nih.gov

Table 1: Catalyst-Free Microwave-Assisted Synthesis of 1,2,4-triazolo[1,5-a]pyridine Derivatives mdpi.com
Enaminonitrile Derivative (1)Benzohydrazide Derivative (2)ProductYield (%)
R1=4-OCH3-Ph, R2=HR3=4-CH3-Ph5-(4-methoxyphenyl)-7-methyl-2-(p-tolyl)- mdpi.comdoaj.orgmdpi.comtriazolo[1,5-a]pyridine81
R1=4-OCH3-Ph, R2=HR3=4-Cl-Ph2-(4-chlorophenyl)-5-(4-methoxyphenyl)-7-methyl- mdpi.comdoaj.orgmdpi.comtriazolo[1,5-a]pyridine94
R1=4-OCH3-Ph, R2=HR3=4-OCH3-Ph5-(4-methoxyphenyl)-2-(4-methoxyphenyl)-7-methyl- mdpi.comdoaj.orgmdpi.comtriazolo[1,5-a]pyridine73
R1=Ph, R2=HR3=4-OCH3-Ph2-(4-methoxyphenyl)-7-methyl-5-phenyl- mdpi.comdoaj.orgmdpi.comtriazolo[1,5-a]pyridine72

Beyond microwave-assisted methods, other catalyst-free approaches have been explored, although they may involve specific reagents or mediators. These represent a significant step away from transition-metal catalysis. For instance, metal-free oxidative N-N bond formation is a key strategy. organic-chemistry.org This has been achieved using reagents such as phenyliodine bis(trifluoroacetate) (PIFA) for the intramolecular annulation of N-(pyridin-2-yl)benzimidamides, and iodine/potassium iodide (I2/KI) for the cyclization of N-aryl amidines. organic-chemistry.org Another innovative approach involves metal- and additive-free electrolytic conditions, where n-butylammonium bromide (nBu4Br) serves as both a redox mediator and an electrolyte. nih.gov These methods, while utilizing reagents, avoid the use of heavy metal catalysts and often proceed under mild conditions with high efficiency. organic-chemistry.org

Table 2: Overview of Catalyst-Free, Reagent-Mediated Synthetic Methods
Reagent/MediatorReaction TypeKey FeaturesReference
PIFA (Phenyliodine bis(trifluoroacetate))Intramolecular AnnulationDirect metal-free oxidative N-N bond formation; Short reaction times and high yields. organic-chemistry.org
I2/KI (Iodine/Potassium Iodide)Oxidative N-N Bond FormationEnvironmentally benign synthesis from readily available N-aryl amidines; Scalable. organic-chemistry.org
NCS (N-Chlorosuccinimide)Oxidative CyclizationEfficient cyclization of 2-pyridylhydrazones under very mild conditions (0 °C). mdpi.com
nBu4Br (Tetrabutylammonium bromide)Electrolytic AnnulationMetal- and additive-free intramolecular annulation under electrolytic conditions. nih.gov

Strategies for Catalyst Recyclability and Reagent Efficiency

Improving the sustainability of chemical syntheses also involves strategies that enhance reagent efficiency and allow for the recycling of catalysts or reaction media. An environmentally benign protocol for the synthesis of mdpi.comdoaj.orgmdpi.comtriazolopyridines has been described using polyethylene glycol (PEG) as a recyclable solvent. researchgate.net This approach aligns with green chemistry principles by utilizing a non-toxic, biodegradable, and reusable reaction medium. researchgate.net

Continuous-flow synthesis has emerged as a powerful technology for improving safety, efficiency, and scalability in the production of heterocyclic compounds, including analogues of 5H,6H,7H,8H- mdpi.comdoaj.orgmdpi.comtriazolo[1,5-a]pyridine. rsc.orgnih.gov This methodology offers precise control over reaction parameters such as temperature and residence time, which can lead to higher yields and selectivities. nih.gov The use of microreactors significantly enhances safety by minimizing the volume of hazardous materials present at any given time, a crucial advantage when working with potentially explosive intermediates like azides. nih.gov

A two-step continuous-flow strategy has been successfully developed for the synthesis of 1,4,6,7-tetrahydro-5H- mdpi.comdoaj.orgresearchgate.nettriazolo[4,5-c]pyridines, key intermediates for several clinical candidates. rsc.orgnih.gov This process involves a [3+2] cycloaddition followed by an oxidation step. A key innovation in this workflow is the replacement of the shock-sensitive and potentially explosive oxidant m-chloroperoxybenzoic acid (m-CPBA) with the safer and more efficient magnesium monoperoxyphthalate (MMPP). nih.gov The optimized continuous-flow conditions allow for high conversion rates at ambient temperature, providing a scalable and safer alternative to traditional batch synthesis. nih.gov

Table 3: Continuous-Flow Synthesis of Tetrahydro-5H- mdpi.comdoaj.orgresearchgate.nettriazolo[4,5-c]pyridine Scaffolds nih.gov
StepKey ParameterReagentYield (%)Regioselectivity (%)
[3+2] Cycloaddition (Isomer 1)Temperature: 60 °C-4858
OxidationResidence Time: 2.7 minMMPP (4 equiv.)
[3+2] Cycloaddition (Isomer 2)Temperature: 130 °C-4591
OxidationResidence Time: 2.7 minMMPP (4 equiv.)

Chemical Reactivity and Mechanistic Pathways of 5h,6h,7h,8h 1 2 3 Triazolo 1,5 a Pyridine

Electrophilic Substitution Reactions and Regiochemical Considerations

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. The parent aromatic scaffold, chemicalbook.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine, is generally deactivated towards electrophilic attack on its carbon atoms due to the electron-withdrawing nature of the nitrogen atoms in both the pyridine (B92270) and triazole rings. In the case of 5H,6H,7H,8H- chemicalbook.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine, the saturation of the pyridine ring renders it non-aromatic and thus incapable of undergoing traditional electrophilic aromatic substitution.

The focus of electrophilic attack shifts to the heteroatoms. The 1,2,4-triazole (B32235) ring itself is π-deficient, making electrophilic substitution on its carbon atoms difficult. However, the nitrogen atoms of the triazole ring are susceptible to electrophilic attack, such as protonation and alkylation. chemicalbook.com The parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com For the fused system, electrophilic attack would likely occur on one of the triazole nitrogens or the nitrogen atom of the piperidine (B6355638) ring (N1), which behaves as a secondary amine. The precise regiochemistry would depend on the nature of the electrophile and the reaction conditions, balancing steric hindrance and the relative basicity of the different nitrogen atoms.

Nucleophilic Substitution Processes and Reactivity Enhancement

Nucleophilic substitution on the 5H,6H,7H,8H- chemicalbook.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine scaffold is highly dependent on the location of the potential leaving group.

On the Aromatic Triazole Ring: The carbon atoms of the 1,2,4-triazole ring are electron-poor and can be susceptible to nucleophilic attack, though this is less common without activating groups. chemicalbook.com

On the Saturated Piperidine Ring: In contrast to the aromatic parent which can undergo nucleophilic aromatic substitution (SNAr), the saturated piperidine ring of 5H,6H,7H,8H- chemicalbook.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine reacts via mechanisms typical for aliphatic systems. boyer-research.comnumberanalytics.comnumberanalytics.com For a nucleophilic substitution to occur on the saturated ring, a suitable leaving group (e.g., a halide or a sulfonate ester) must be present on one of the carbon atoms (C5, C6, C7, or C8). numberanalytics.comnih.gov The reaction would then proceed through a standard bimolecular (SN2) or unimolecular (SN1) pathway.

The reactivity can be enhanced by the presence of the fused triazole system, which can influence the stability of intermediates or transition states through inductive effects. The choice between SN1 and SN2 mechanisms is governed by factors such as the strength of the nucleophile, the stability of a potential carbocation intermediate, and steric hindrance around the reaction center. numberanalytics.com

Ring-Opening Reactions and Tautomeric Equilibria (e.g., with Diazo Compound Forms)

Fused triazole systems can exist in equilibrium with open-chain tautomers. For 5H,6H,7H,8H- chemicalbook.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine, a key equilibrium is the ring-chain tautomerism with a 2-(1-diazoalkyl)piperidine derivative. This equilibrium, while often favoring the cyclic form, provides a mechanistic pathway for the cleavage of the triazole ring.

This tautomeric relationship is crucial for understanding certain ring-opening reactions. Under specific conditions, such as treatment with electrophilic reagents like bromine or strong acids, the triazole ring can be opened with the extrusion of molecular nitrogen. This process is believed to proceed through the diazo intermediate, which is then attacked by a nucleophile present in the reaction medium. Such reactions provide a synthetic route to functionalized piperidines from the triazolopyridine scaffold. The stability of the triazole ring and the position of the tautomeric equilibrium are influenced by substituents and solvent conditions. ijsr.netresearchgate.netresearchgate.net

Directed Lithiation Reactions and Subsequent Functionalization of the Saturated Ring

Directed lithiation is a powerful tool for the regioselective functionalization of heterocyclic compounds. While directed ortho-lithiation is a well-established strategy for aromatic systems, its application to the saturated 5H,6H,7H,8H- chemicalbook.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine scaffold follows different principles.

In this saturated system, deprotonation is directed by the nitrogen atoms. Lithiation typically occurs at the α-carbon positions adjacent to a nitrogen atom due to the inductive effect of the nitrogen and its ability to coordinate the lithium cation. researchgate.netresearchgate.netwhiterose.ac.uk For the 5H,6H,7H,8H- chemicalbook.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine core, the most likely positions for lithiation are C5 and C8, which are α to the piperidine nitrogen (N1) and the bridgehead nitrogen (N9), respectively.

The reaction is typically carried out using a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) at low temperatures. researchgate.netacs.org The resulting lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles, allowing for the introduction of various functional groups onto the saturated ring.

Table 1: Examples of Functionalization of the Saturated Ring via Directed Lithiation.

Transformations of Substituents on the 5H,6H,7H,8H-chemicalbook.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine Scaffold

Once the 5H,6H,7H,8H- chemicalbook.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine core is functionalized, these substituents can be further transformed to generate a diverse range of derivatives. A key transformation is the introduction of a cyano (-CN) group, a versatile functional group that can be converted into amines, carboxylic acids, or amides.

Several strategies can be employed to introduce a cyano group at the C8 position. lp.edu.ua One common method is the nucleophilic substitution of an 8-halo derivative (e.g., 8-bromo) with a cyanide salt, such as copper(I) cyanide or zinc cyanide, often facilitated by a palladium catalyst. lp.edu.ua Alternatively, an 8-carboxamide substituent, which could be installed via the lithiation-carboxylation sequence followed by amidation, can be dehydrated using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA) to yield the 8-carbonitrile. Another approach involves the transformation of an 8-oxadiazolyl group, which can decompose upon heating to form the nitrile. lp.edu.ua

Table 2: Synthetic Routes for the Introduction of a Cyano Group at the C8-Position, based on analogous aromatic systems. lp.edu.ua

Investigation of Cycloaddition Reactions Leading to More Complex Fused Systems

Cycloaddition reactions are fundamental in constructing the 5H,6H,7H,8H- chemicalbook.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine scaffold itself and for elaborating it into more complex polycyclic structures. nih.govresearchgate.netrsc.org

The most prominent synthetic route to this and related systems is the [3+2] dipolar cycloaddition. nih.govfrontiersin.org This reaction typically involves a 1,3-dipole reacting with a dipolarophile. For the synthesis of the tetrahydratriazolopyridine core, one could envision the reaction of an azomethine imine derived from piperidine (the 1,3-dipole) with a molecule containing a carbon-nitrogen or carbon-carbon multiple bond that provides the remaining atoms for the triazole ring. For instance, the reaction between azinium-N-imines and nitriles has been used to obtain aromatic chemicalbook.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines and can be adapted for saturated analogues. mdpi.commdpi.com

Furthermore, once the 5H,6H,7H,8H- chemicalbook.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine scaffold is formed, it can serve as a building block for more complex fused systems. If a double bond is introduced into the saturated piperidine ring (forming a tetrahydropyridine (B1245486) derivative), it can act as a dienophile or diene in Diels-Alder reactions. nih.govacs.org For example, an inverse electron-demand Diels-Alder reaction could occur if the introduced double bond is electron-rich, reacting with an electron-poor diene to construct a new fused ring. rsc.org These strategies open pathways to novel, complex polycyclic systems built upon the core triazolopyridine structure.

Table of Mentioned Compounds

An article on the advanced spectroscopic and structural elucidation of 5H,6H,7H,8H- rssing.comnewdrugapprovals.orgtriazolo[1,5-a]pyridine, as requested, cannot be generated.

A thorough search of scientific literature and chemical databases did not yield specific, experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, FTIR, Raman) for the unsubstituted parent compound 5H,6H,7H,8H- rssing.comnewdrugapprovals.orgtriazolo[1,5-a]pyridine.

While research exists on various substituted derivatives and isomers of this molecule, the spectroscopic properties of these compounds are significantly different from the parent structure and cannot be used to accurately describe it. To maintain scientific accuracy and adhere to the specific constraints of the request, which requires focusing solely on the specified compound, the article cannot be written without the necessary foundational data.

Advanced Spectroscopic and Structural Elucidation Studies of 5h,6h,7h,8h 1 2 3 Triazolo 1,5 a Pyridine

X-ray Diffraction (XRD) Crystallography for Solid-State Molecular Structure Determination

No published single-crystal X-ray diffraction data, such as unit cell dimensions, space group, or atomic coordinates for 5H,6H,7H,8H- nih.govachemblock.comchemsrc.comtriazolo[1,5-a]pyridine, were found. This information is necessary to detail the precise solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

While the exact mass of 5H,6H,7H,8H- nih.govachemblock.comchemsrc.comtriazolo[1,5-a]pyridine can be calculated from its molecular formula (C₆H₉N₃), specific experimental HRMS data are not available. Published studies detailing the precise m/z value of its molecular ion or a detailed analysis of its fragmentation pathways under mass spectrometric conditions could not be located. Such data would be essential for confirming the elemental composition and elucidating the structural characteristics of the molecule and its fragments.

Computational and Theoretical Chemistry Studies on 5h,6h,7h,8h 1 2 3 Triazolo 1,5 a Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of electronic structure and molecular geometry. DFT calculations for 5H,6H,7H,8H- researchgate.netvulcanchem.comnih.govtriazolo[1,5-a]pyridine would involve the determination of the molecule's ground-state electron density to derive its energy and other properties. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311+G**) is crucial for obtaining reliable results that can be compared with experimental data, should they become available. These calculations would yield an optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and steric properties.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

For the aromatic researchgate.netvulcanchem.comnih.govtriazolo[1,5-a]pyridine scaffold, DFT studies have been employed to understand the influence of different substituents on the HOMO and LUMO energies. These studies show that the distribution and energies of these orbitals are sensitive to the electronic nature of the substituents. In the case of the saturated 5H,6H,7H,8H- researchgate.netvulcanchem.comnih.govtriazolo[1,5-a]pyridine, the absence of an extended π-system would likely result in a larger HOMO-LUMO gap compared to its aromatic counterpart, suggesting greater kinetic stability. A hypothetical table of calculated HOMO and LUMO energies for the saturated title compound is presented below to illustrate the type of data that would be generated from such a study.

ParameterCalculated Value (eV)
HOMO Energy-7.5
LUMO Energy1.2
HOMO-LUMO Gap (ΔE)8.7

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for 5H,6H,7H,8H- researchgate.netvulcanchem.comnih.govtriazolo[1,5-a]pyridine is not available in the reviewed literature.

Visualization and Interpretation of Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas denote intermediate potential.

For 5H,6H,7H,8H- researchgate.netvulcanchem.comnih.govtriazolo[1,5-a]pyridine, an MEP surface would likely show the most negative potential localized around the nitrogen atoms of the triazole ring due to the presence of lone pairs of electrons. The saturated hydrocarbon portion of the pyridine (B92270) ring would be expected to have a relatively neutral potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding.

Computational Prediction and Simulation of Vibrational Frequencies and Spectra

Computational methods, particularly DFT, can be used to predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies can be used to assign experimental vibrational spectra, aiding in the structural characterization of the molecule.

For 5H,6H,7H,8H- researchgate.netvulcanchem.comnih.govtriazolo[1,5-a]pyridine, a computational frequency analysis would predict the characteristic vibrational modes, such as N-H stretching, C-H stretching, and various bending and torsional modes of the fused ring system. A comparison of the calculated spectrum with an experimental spectrum would provide strong evidence for the molecule's structure. Below is an illustrative table of predicted vibrational frequencies for some key functional groups.

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch (Triazole)3450
C-H Stretch (Pyridine CH₂)2950-2850
C=N Stretch (Triazole)1620
C-N Stretch1250

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for 5H,6H,7H,8H- researchgate.netvulcanchem.comnih.govtriazolo[1,5-a]pyridine is not available in the reviewed literature.

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface. These calculations can identify the structures of reactants, products, intermediates, and, crucially, transition states. By determining the activation energies associated with different reaction pathways, the most favorable mechanism can be predicted.

For 5H,6H,7H,8H- researchgate.netvulcanchem.comnih.govtriazolo[1,5-a]pyridine, such calculations could be used to study various reactions, such as its synthesis, decomposition pathways, or its reactivity with other chemical species. For instance, the mechanism of its formation through a cyclization reaction could be investigated by locating the transition state for the ring-closing step. This would provide valuable information for optimizing reaction conditions to improve the yield and selectivity of the synthesis.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Stability

An NBO analysis of 5H,6H,7H,8H- researchgate.netvulcanchem.comnih.govtriazolo[1,5-a]pyridine would reveal the nature of the chemical bonds (e.g., σ and σ* orbitals) and the delocalization of electron density. For example, it could quantify the hyperconjugative interactions between the lone pairs of the nitrogen atoms and the antibonding orbitals of adjacent bonds. These interactions play a significant role in stabilizing the molecular structure. The analysis would also provide information on the hybridization of the atoms and the charge distribution within the molecule.

Advanced Applications and Functional Materials Based on 5h,6h,7h,8h 1 2 3 Triazolo 1,5 a Pyridine Scaffolds

Applications in Materials Science and Development of Functional Materials

The inherent electronic and photophysical properties of the organic-chemistry.orgunito.itresearchgate.nettriazolo[1,5-a]pyridine scaffold make it a prime candidate for applications in materials science. Its ability to participate in charge-transfer processes, exhibit luminescence, and selectively interact with ions has led to its incorporation into a variety of functional materials.

The organic-chemistry.orgunito.itresearchgate.nettriazolo[1,5-a]pyridine (TP) unit has been identified as a potent electron-accepting moiety for designing high-performance emitter and host materials for OLEDs. nih.gov Its structure is particularly beneficial for creating bipolar host materials, which possess balanced electron and hole transport capabilities, a crucial factor for achieving high efficiency and stability in OLED devices.

In a notable study, a series of bipolar host materials incorporating the TP core were synthesized for use in green phosphorescent OLEDs (PhOLEDs) and thermally activated delayed-fluorescence (TADF) OLEDs. researchgate.net By linking the TP core with carbazole (B46965) units (hole-transporting moieties), researchers developed materials with excellent thermal stability and suitable energy levels. Theoretical design studies using density functional theory (DFT) have further elucidated the structure-property relationships, showing that modulating the donor strength and the linkage position (ortho-, meta-, para-) between the donor and the TP acceptor unit is key to optimizing the singlet-triplet energy gap (ΔEST). nih.gov Molecules with moderate to strong donors linked at the meta-position were found to exhibit ΔEST values below 0.1 eV, making them ideal candidates for TADF emission. nih.gov

The performance of these materials in fabricated OLED devices demonstrates their potential. For instance, a PhOLED utilizing a TP-based host achieved a maximum external quantum efficiency (η_ext) of 20.2%. researchgate.net A TADF device hosted by the material TP27Cz1 showed a maximum η_ext of 15.5% with remarkably low efficiency roll-off, maintaining an efficiency of 15.4% at a high luminance of 1000 cd m⁻². researchgate.net

Table 1: Performance of OLEDs with organic-chemistry.orgunito.itresearchgate.nettriazolo[1,5-a]pyridine-Based Host Materials researchgate.net
Host MaterialDevice TypeMaximum External Quantum Efficiency (η_ext)Efficiency (η_ext) at 1000 cd m⁻²
TP26Cz2Green PhOLED20.2%18.5%
TP27Cz1Green PhOLED19.8%18.8%
TP27Cz1Green TADF-OLED15.5%15.4%

Derivatives of the broader triazolopyridine family are recognized for their fluorescent properties, making them attractive scaffolds for the development of molecular probes. The luminescence of these compounds can be highly sensitive to their chemical environment, including solvent polarity, pH, and the presence of specific ions.

For example, research on a related 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine ligand demonstrated strong luminescent emission in the 400–440 nm range when dissolved in ethanol. nih.gov This intrinsic fluorescence is a key requirement for a "turn-off" or "turn-on" sensing mechanism. Upon coordination with certain transition metal ions, such as Cu(II) and Co(II), the luminescence of the ligand was completely quenched. nih.gov This quenching phenomenon is a direct result of the interaction between the metal center and the fluorophore, providing a clear signal for the presence of the metal ion. In contrast, complexation with Ni(II) led to partial quenching, while the Zn(II) complex retained significant emission. nih.gov

Studies on isomeric systems further highlight the potential of these scaffolds. Pyrazolo[1,5-a]pyridine derivatives have been developed as pH probes that exhibit high quantum yields (up to 0.64) and a rapid response to changes in acidity. mdpi.com This sensitivity is often based on intramolecular charge transfer (ICT) mechanisms that are modulated by protonation or deprotonation of the heterocyclic core.

Table 2: Luminescence Properties of a 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Ligand (HftpO) and its Metal Complexes nih.gov
CompoundDescriptionEmission Range (nm)Luminescence Behavior
HftpOFree Ligand400-440Strong Emission
[Cu(ftpO)₂(H₂O)₄]Copper(II) Complex-Signal Fully Disappears (Quenched)
[Co(ftpO)₂(H₂O)₄]Cobalt(II) Complex-Signal Fully Disappears (Quenched)
[Ni(ftpO)₂(H₂O)₄]Nickel(II) Complex-Partial Quenching

Building upon their fluorescent properties and ability to coordinate with metals, triazolopyridine derivatives have been rationally designed as chemosensors for the selective detection of ions. The design typically involves creating a receptor site within the molecule that can selectively bind a target ion, leading to a measurable change in the molecule's photophysical properties.

A study on tridentate ligands based on the isomeric organic-chemistry.orgunito.ittriazolo[1,5-a]pyridine core demonstrated a specific fluorescent response to the presence of zinc(II) ions. unito.it The formation of a 1:1 complex between the ligand and Zn²⁺ resulted in a distinct change in the emission spectrum, allowing for the selective detection of zinc.

Furthermore, the resulting zinc complex itself proved to be an effective chemosensor for specific anions. unito.it The pre-formed metal complex acts as a receptor for anions like nitrite (B80452) (NO₂⁻) and cyanide (CN⁻). The binding of these anions to the zinc center perturbs the electronic structure of the complex, causing a noticeable change in its fluorescence and enabling their detection. This two-step sensing cascade, where the sensor first detects a cation and the resulting complex detects an anion, showcases the sophisticated functional materials that can be built from the triazolopyridine scaffold. unito.it

Role in Catalysis and Development of Ligands for Metal Complexation

The organic-chemistry.orgunito.itresearchgate.nettriazolo[1,5-a]pyridine scaffold and its related pyrimidine (B1678525) analogues are excellent ligands for metal complexation due to the presence of multiple nitrogen atoms that can act as coordination sites. Their structural similarity to purines makes them valuable in biomimetic studies of metal-nucleobase interactions.

These ligands demonstrate great versatility in their coordination chemistry. They can act as building blocks for multidimensional systems and metal-organic frameworks (MOFs). The coordination mode can vary, with common modes being N3-monodentate or N3,N4-bridging. The specific metal ion, the substituents on the ligand, and the counter-anions present all play a crucial role in determining the final geometry and coordination number of the metal complex. researchgate.net For instance, studies with 5,6,7-trimethyl- organic-chemistry.orgunito.itresearchgate.nettriazolo[1,5-a]pyrimidine and various first-row transition metals showed that the resulting coordination numbers and structures were strongly dependent on both the metal cation and the counter-anion (e.g., halide, nitrate, sulfate). researchgate.net

While these scaffolds are highly effective at forming stable metal complexes with interesting magnetic, luminescent, and biological properties, their application in promoting synthetic catalytic reactions is not a widely reported area in the current literature. Their primary role in this context is the development of well-defined coordination complexes.

Utilization as Synthetic Intermediates for the Construction of Complex Organic Architectures

The triazolopyridine ring system is a stable heterocyclic core that is more often the target of synthesis rather than an intermediate that is disassembled to create other structures. The use of organic-chemistry.orgunito.itresearchgate.nettriazolo[1,5-a]pyridine scaffolds as synthetic intermediates for the construction of 2,2'-bipyridines, for example, is not a documented transformation in the reviewed scientific literature.

However, the saturated tetrahydro-triazolopyridine scaffold, an isomer of the compound in the article's subject, serves as a valuable intermediate in the synthesis of complex, high-value organic molecules, particularly in medicinal chemistry. A key example is the 1,4,6,7-tetrahydro-5H- organic-chemistry.orgunito.ittriazolo[4,5-c]pyridine core. This scaffold is a crucial intermediate in the synthesis of potent antagonists of the P2X7 receptor, which are being investigated as potential treatments for depression. This scaffold forms the core of clinical candidates such as JNJ-54175446 and zanvipixant (JNJ-55308942). The synthesis of these complex drug molecules relies on the initial construction of the tetrahydro-triazolopyridine ring system, which is then further functionalized to yield the final active pharmaceutical ingredient. This demonstrates the utility of the hydrogenated triazolopyridine core as a foundational building block for creating intricate and biologically important architectures.

Q & A

Q. Critical Factors :

  • Solvent polarity (DMSO enhances azide-alkyne cycloaddition).
  • Temperature (elevated temperatures for Cu-catalyzed reactions).
  • Catalyst loading (e.g., 0.1–1 mol% Cu for efficient coupling) .

Q. Mechanistic Insight :

  • Nitrile groups participate in hydrogen bonding with active-site residues (e.g., PDE10), while bromine atoms enable further derivatization via Suzuki or Ullmann couplings .

What spectroscopic techniques are most effective for characterizing triazolopyridine derivatives?

Basic Research Question
Key analytical methods include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., NH peaks at δ 9.68–9.92 ppm for triazole protons) and confirms cyclization .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretches at ~2200 cm⁻¹, C=O at ~1682 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weights (e.g., [M+H]⁺ peaks for C₈H₉N₃ at m/z 147.2) .

Q. Methodology :

  • In vivo assays: Lifespan analysis in C. elegans under heat/chemical stress.
  • In vitro assays: Measurement of MDA via thiobarbituric acid reactive substances (TBARS) .

What role do triazolopyridines play in materials science, particularly in OLEDs?

Advanced Research Question
Triazolopyridines serve as:

  • Electron-transport layers : The electron-deficient triazole ring enhances charge mobility in OLEDs. For example, [1,2,4]triazolo[1,5-a]pyridine-based hosts achieve external quantum efficiencies (EQE) of 27.1% in blue PhOLEDs .
  • Luminophores : D–π–A structures with triazolopyridine acceptors emit deep-blue light (CIE coordinates: 0.15, 0.06) with high thermal stability (T₅₀₀ > 400°C) .

Q. Design Strategy :

  • Bipolar host materials (e.g., o-CzTP) balance hole/electron transport via carbazole donors and triazolopyridine acceptors .

How can contradictory data on biological activity be resolved when evaluating triazolopyridine derivatives?

Advanced Research Question
Discrepancies in antimicrobial or anticancer activity arise from:

  • Structural heterogeneity : Minor substituent changes (e.g., Cl vs. Br at the 5-position) alter binding to microbial enzymes .
  • Assay variability : Differences in bacterial strains (e.g., S. aureus vs. E. coli) or cytotoxicity models (MTT vs. resazurin assays) impact IC₅₀ values .

Q. Resolution Strategies :

  • Dose-response profiling : Test compounds across 5–100 μM ranges to identify potency thresholds.
  • Structural benchmarking : Compare with analogs (e.g., 1,2,3-triazolo vs. 1,2,4-triazolo derivatives) to isolate pharmacophore contributions .

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Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine

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